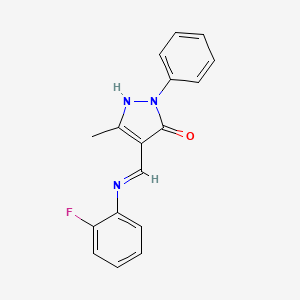

(Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

This compound belongs to the pyrazol-5-one family, characterized by a five-membered heterocyclic core with a ketone group at position 5. The (Z) -configuration refers to the spatial arrangement of the 2-fluorophenylamino and phenyl substituents across the methylene double bond (C4 position).

Pyrazol-5-one derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties. The target compound’s structure is optimized for interactions with biological targets, such as enzymes or receptors, due to its planar pyrazolone ring and substituent diversity .

Properties

IUPAC Name |

4-[(2-fluorophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O/c1-12-14(11-19-16-10-6-5-9-15(16)18)17(22)21(20-12)13-7-3-2-4-8-13/h2-11,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNHFIWGFFBBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-fluoroaniline with a suitable pyrazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding quinone derivative, while reduction could produce a fully saturated pyrazolone compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have demonstrated the potential of pyrazole derivatives, including (Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, in inhibiting cancer cell proliferation. The structural characteristics of this compound allow it to interact with specific molecular targets involved in cancer progression. For instance, compounds with similar pyrazole structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Properties

The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests its potential as an anti-inflammatory agent. Inhibition of these enzymes is crucial for reducing inflammation and pain, making this compound a candidate for further development as a non-steroidal anti-inflammatory drug (NSAID).

3. Antimicrobial Activity

Preliminary investigations indicate that pyrazole derivatives exhibit antimicrobial properties. The presence of the fluorophenyl group may enhance the compound's interaction with bacterial cell membranes, leading to increased antibacterial activity. This attribute positions the compound as a potential therapeutic agent against bacterial infections .

Biochemical Applications

1. Molecular Docking Studies

Computational studies utilizing molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the compound's mechanism of action and help identify potential therapeutic targets in disease models .

2. Structure-Activity Relationship (SAR) Analysis

The compound serves as a valuable model for SAR studies aimed at optimizing the biological activity of pyrazole derivatives. By modifying substituents on the pyrazole ring or altering functional groups, researchers can systematically evaluate how these changes affect pharmacological properties, leading to the development of more potent analogs .

Materials Science Applications

1. Nonlinear Optical Properties

Research has explored the nonlinear optical properties of pyrazole derivatives, including this compound). These properties make such compounds suitable for applications in photonics and optoelectronics, where they can be utilized in devices such as lasers and optical switches .

2. Crystal Engineering

The crystallization behavior of this compound has been studied to understand its solid-state properties better. The formation of single crystals suitable for X-ray diffraction allows for detailed structural analysis, which can inform the design of new materials with tailored properties for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations in pyrazol-5-one derivatives include substituents at positions 1, 3, and 4, as well as the configuration (Z/E) of the methylene group. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazol-5-one Derivatives

*Melting points vary widely depending on substituent bulk and polarity .

Key Observations :

Substituent Effects on Bioactivity: Halogenated Groups: The 4-bromobenzylidene derivative (1n) shows moderate anticancer activity, likely due to bromine’s electronegativity and ability to disrupt DNA replication . The target compound’s 2-fluorophenyl group may offer similar benefits with improved metabolic stability due to fluorine’s smaller size . Amino Groups: The 2-anilineiminoethylidene analog exhibits antimicrobial activity, suggesting that amino substituents enhance interactions with bacterial targets .

Configuration (Z vs. In contrast, (E) -isomers (e.g., ) adopt opposing orientations, which may reduce binding affinity .

Physical Properties: Electron-withdrawing groups (e.g., Br, F) increase melting points due to stronger intermolecular forces. The target compound’s fluorine atom likely contributes to a moderate melting point, though specific data is lacking . Hydrophilic substituents (e.g., hydroxyethylamino in ) improve solubility, whereas hydrophobic groups (e.g., trifluoromethyl in ) enhance membrane permeability .

Synthetic Approaches: Most analogs are synthesized via condensation reactions between pyrazol-5-one precursors and substituted amines or carbonyl compounds under reflux (ethanol or DMF). The target compound likely follows a similar pathway, with the 2-fluorophenylamine contributing to reaction efficiency .

Structural Insights from Crystallography

- Hydrogen Bonding: The target compound’s crystal structure (if resolved) may exhibit intramolecular N–H⋯O hydrogen bonding, stabilizing the keto-enamine tautomer. Similar patterns are observed in ’s allylamino derivative .

- Halogen Bonding : The 2-fluorophenyl group could engage in C–F⋯H or C–F⋯π interactions, influencing molecular packing and stability .

Biological Activity

(Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a pyrazolone derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. Pyrazolone derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy, and potential therapeutic applications through various studies and findings.

Chemical Structure

The compound's structure plays a crucial role in its biological activity. The presence of the fluorophenyl and pyrazolone moieties contributes to its interaction with biological targets. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Molecular Formula | C17H16FN3O |

| Molecular Weight | 299.33 g/mol |

| Functional Groups | Pyrazolone, Fluorophenyl |

| Stereochemistry | Z isomer (cis configuration) |

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal activities of various pyrazolone compounds, suggesting that modifications in the structure can enhance these effects. For instance, compounds with electron-withdrawing groups like fluorine often demonstrate improved potency against bacterial strains compared to their non-fluorinated counterparts .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It is believed that the compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the biosynthesis of prostaglandins involved in inflammation . Comparative studies have shown that this compound exhibits anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with a reduced side effect profile.

Anticancer Properties

The anticancer activity of pyrazolone derivatives has been a focal point in recent research. Studies have demonstrated that certain pyrazolone compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases such as p38 MAPK . This mechanism is particularly relevant as it suggests a targeted approach to cancer treatment with potentially fewer side effects than conventional chemotherapy.

Case Studies

- Study on Antimicrobial Activity : A recent investigation into a series of pyrazolone derivatives found that those containing a fluorophenyl group exhibited enhanced antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

- Evaluation of Anti-inflammatory Effects : In vivo studies assessing the anti-inflammatory effects of this compound demonstrated significant reduction in paw edema in rat models compared to control groups treated with standard NSAIDs .

- Anticancer Efficacy : A study focusing on the cytotoxic effects of various pyrazolone derivatives revealed that this compound exhibited IC50 values lower than standard chemotherapeutic agents against several cancer cell lines, indicating its potential as an effective anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies which suggest:

- Fluorine Substitution : Enhances lipophilicity and biological activity.

- Positioning of Functional Groups : The placement of amino and methyl groups significantly affects the compound's interaction with biological targets.

Q & A

Q. What are the optimized synthetic routes for (Z)-4-(((2-fluorophenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one?

Methodological Answer: The compound is synthesized via Schiff base condensation between 1-phenyl-3-methyl-4-benzoylpyrazol-5-one (PMBP) and 2-fluoroaniline. A typical protocol involves refluxing equimolar ratios (10 mmol each) in ethanol for 10–16 hours. Post-reaction, solvent removal via rotary evaporation yields a crude product, which is recrystallized from ethanol to obtain single crystals suitable for X-ray analysis. Catalytic methods using sulfamic acid under solvent-free conditions have also been reported for analogous pyrazolone derivatives, improving yields (86–96%) and reducing reaction times .

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Molar Ratio | 1:1 (PMBP:2-fluoroaniline) |

| Catalyst | None (or sulfamic acid) |

| Crystallization | Ethanol, slow evaporation |

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a Rigaku Saturn724 CCD detector with MoKα radiation (λ = 0.71075 Å) at 293 K. The SHELX suite (SHELXS-97 for solution, SHELXL-97 for refinement) is employed for structure determination. Hydrogen atoms are placed geometrically or located via difference Fourier maps. Key metrics include R-factors (<0.05 for high-quality data), anisotropic displacement parameters, and validation using tools like PLATON .

Typical Crystal Data:

| Parameter | Value |

|---|---|

| Crystal System | Triclinic (P1) |

| Unit Cell (Å) | a = 9.295, b = 9.844, c = 10.067 |

| Angles (°) | α = 86.18, β = 89.28, γ = 74.33 |

| Z | 2 |

| Density (g/cm³) | 1.191 |

Advanced Research Questions

Q. How does tautomeric equilibria (keto-enamine vs. enol-imine) influence the compound’s reactivity and coordination chemistry?

Methodological Answer: The keto-enamine tautomer dominates, stabilized by an intramolecular N–H⋯O hydrogen bond (2.60–2.65 Å). This tautomer is confirmed via SC-XRD, with elongated C=O bonds (~1.28 Å vs. 1.25 Å in free ligands) indicating partial enolization upon metal coordination. IR spectroscopy (C=O stretch at 1675 cm⁻¹) and NMR (absence of enolic proton signals) further validate the tautomeric state. Tautomer stability impacts metal-binding selectivity, as the enolic oxygen and imine nitrogen serve as donor sites .

Q. What strategies resolve positional disorder in the allyl/cyclopropyl substituents observed in crystallographic studies?

Methodological Answer: Disorder is modeled using split occupancy refinement in SHELXL. For example, allyl groups in related compounds exhibit two conformations with site occupancy factors (SOFs) of 0.533(5) and 0.467(5). Distance restraints (C–C = 1.50 Å) and isotropic displacement parameter constraints are applied to stabilize refinement. Validation via residual electron density maps (<0.25 eÅ⁻³) ensures accuracy .

Q. How do intermolecular interactions (C–H⋯O/F, π-stacking) dictate supramolecular assembly?

Methodological Answer: Graph-set analysis (Etter’s notation) identifies recurring motifs:

- C–H⋯O/F bonds (2.40–2.60 Å) form chains or dimers.

- π–π stacking (3.8–4.2 Å) between pyrazolone and fluorophenyl rings stabilizes layered packing. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H⋯O = 25%, H⋯F = 10%). Thermal stability (TGA/DSC) correlates with hydrogen-bond density .

Q. What contradictions exist in reported bond parameters, and how are they reconciled?

Data Contradiction Example:

| Parameter | Free Ligand | Ni(II) Complex |

|---|---|---|

| C=O Bond Length (Å) | 1.252(3) | 1.284(2) |

| Ni–O Bond Length (Å) | – | 1.924(1) |

Resolution: Elongated C=O in complexes indicates enolization upon metal coordination. Discrepancies arise from differing tautomeric states or refinement protocols (e.g., riding vs. independent H-atom models). Cross-validation using spectroscopic data (IR, NMR) and charge-density analysis resolves ambiguities .

Q. How are computational methods (DFT, MD) applied to predict spectroscopic and reactivity profiles?

Methodological Answer:

- DFT (B3LYP/6-311++G(d,p)) : Optimizes geometry, calculates vibrational frequencies (IR), and predicts NMR chemical shifts (GIAO method).

- Molecular Dynamics (MD) : Simulates solvent effects on tautomer equilibria (e.g., ethanol vs. DMSO).

- Docking Studies : Evaluate binding affinity to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.